molecular formula C13H17NO4 B2614907 (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1799262-51-3

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2614907
CAS No.: 1799262-51-3
M. Wt: 251.282
InChI Key: ZDTRXPASCXHYCC-OWOJBTEDSA-N
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Description

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not available in the current search results, its core structural features are shared with several compounds that have demonstrated potent bioactivity. The molecule contains a furan-acrylamide scaffold, which has been identified in published research as a key pharmacophore for compounds acting as highly selective positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors . One such closely related analog, 3-furan-2-yl-N-p-tolyl-acrylamide, has shown notable anxiolytic-like activity in mouse models, an effect that was mediated through α7 nicotinic acetylcholine receptors . Furthermore, structural elements of this compound, particularly the spirocyclic or tetrahydro-2H-pyran moiety, are frequently employed in the design of sophisticated chemical tools for biological research, such as spirocyclic degronimers used in targeted protein degradation platforms . The 4-hydroxy group on the tetrahydro-2H-pyran ring is a significant functional handle that may be utilized for further chemical modification or to influence the compound's physicochemical properties and binding affinity. Given the established roles of its structural analogs in neuropharmacology and chemical biology, this compound presents a valuable opportunity for researchers investigating novel therapeutics for neurological disorders or as a chemical probe for exploring new biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTRXPASCXHYCC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the tetrahydropyran ring: This involves the hydrogenation of a pyran precursor, often using a catalyst such as palladium on carbon (Pd/C).

    Formation of the acrylamide group: This can be done by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydroxyl group on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted tetrahydropyran derivatives

Scientific Research Applications

Research indicates that (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide exhibits several notable biological activities:

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro assays have shown an effective concentration (EC50) of approximately 0.075 µM, indicating strong antiviral activity when compared to standard treatments like acyclovir .

Antitumor Properties

The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In controlled experiments, concentrations ranging from 10 to 50 µM resulted in reduced cell viability through mechanisms such as apoptosis induction and cell cycle arrest. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .

Neuroprotective Effects

Studies on neuronal cell cultures have highlighted the compound's potential neuroprotective effects. It has been shown to reduce oxidative stress markers and enhance neuronal survival under conditions induced by glutamate toxicity, suggesting its possible application in treating neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

A research group conducted a study evaluating the antiviral efficacy of this compound against HSV. The results indicated that the compound effectively inhibited viral replication, providing a promising avenue for further development as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study supports the potential use of this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and acrylamide group could form covalent bonds with biological targets, leading to changes in their function.

Comparison with Similar Compounds

Key Examples:

Compound Name Molecular Weight Substituents Biological Activity (GI₅₀) Key Reference
(E)-2-Cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (Compound 37) ~280 g/mol Cyano, 4-methoxybenzyl 5–16 µM (broad-spectrum)
(E)-3-(Furan-3-yl)-N-(2-(4-hydroxyphenyl)ethyl)-N-methyl-acrylamide (3m) 796.37 g/mol Hydroxyphenyl, trimethoxyphenyl Anticancer (cell-specific)
Target Compound ~279.3 g/mol* Hydroxytetrahydro-2H-pyran, furan-3-yl Under investigation

Notes:

  • Compound 37 () exhibits potent cytotoxicity due to its electron-withdrawing cyano group, which enhances electrophilic reactivity. Its 4-methoxybenzyl group improves lipid solubility, aiding membrane penetration .
  • Compound 3m () incorporates a hydroxyphenyl group linked to a trimethoxyphenyl system, enabling dual targeting of estrogen receptors and microtubules. Its higher molecular weight (796 g/mol) correlates with reduced solubility compared to the target compound .
  • Target Compound: The hydroxyl group on the tetrahydropyran ring confers moderate hydrophilicity (logP ~1.8 estimated), balancing solubility and bioavailability.

Tetrahydro-2H-Pyran Derivatives

Key Examples:

Compound Name Substituents Key Structural Difference Application Reference
Target Compound 4-Hydroxytetrahydro-2H-pyran Hydroxyl group at C4 Anticancer lead
(E)-3-(Furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide 4-Phenylthio-tetrahydro-2H-pyran Thioether instead of hydroxyl Unknown
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-... Fluorophenyl, trifluoromethyl furan Complex fluorinated substituents Kinase inhibition

Notes:

  • The phenylthio analog () replaces the hydroxyl group with a hydrophobic phenylthio moiety, increasing logP (~3.2) but reducing aqueous solubility. This highlights the hydroxyl group’s role in modulating pharmacokinetics .
  • Fluorinated derivatives () demonstrate enhanced binding to hydrophobic enzyme pockets (e.g., kinases) but exhibit higher metabolic instability due to fluorine’s electronegativity .

Acrylamides with Aromatic Amine Substituents

Key Examples:

Compound Name Substituents Bioactivity Synthesis Method Reference
(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide 4-Aminophenyl, trimethoxyphenyl Antiproliferative (IC₅₀ ~2 µM) EDCI/α-bromoacrylic acid
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide (3a) Bromophenyl sulfonamide Antioxidant, anticancer EDC/HOBt, hydroxylamine
Target Compound Furan-3-yl, hydroxytetrahydro-2H-pyran Under investigation HATU/(i-Pr)₂NEt

Notes:

  • Trimethoxyphenyl derivatives () show strong antiproliferative activity due to tubulin-binding effects but suffer from poor solubility (logP >4) .
  • Sulfonamide hydroxamates () exhibit dual antioxidant and anticancer properties, with compound 3a showing 64.56% yield and high nitric oxide scavenging activity. Their synthesis requires multi-step purification, contrasting with the target compound’s streamlined HATU-mediated coupling .

Biological Activity

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide, classified under acrylamide derivatives, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.

The molecular formula of this compound is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol. The compound features a furan ring and a tetrahydro-pyran moiety, which are known for their bioactive properties.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
CAS Number1799262-51-3

Research indicates that compounds with similar structures can modulate neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The furan moiety is known to enhance binding affinity to these receptors, potentially leading to anxiolytic effects. The hydroxytetrahydropyran component may also influence the pharmacokinetics and dynamics of the compound by affecting solubility and metabolic stability.

Neuropharmacological Effects

Studies on related compounds such as 3-furan-2-yl-N-p-tolyl-acrylamide have demonstrated significant anxiolytic-like activities mediated through α7 nAChRs. These findings suggest that this compound may exhibit similar properties.

  • Anxiolytic Activity :
    • In animal models, compounds structurally similar to this compound showed anxiolytic effects at doses as low as 0.5 mg/kg in elevated plus maze tests .
    • Chronic administration improved efficacy compared to acute treatments, indicating a potential for therapeutic applications in anxiety disorders.
  • Enzyme Inhibition :
    • The sulfonamide group in similar compounds has been shown to inhibit various enzymes through competitive inhibition mechanisms, suggesting that this compound could have similar inhibitory effects on specific enzymes involved in metabolic pathways.

Case Studies

Recent research explored the anxiolytic properties of related acrylamide derivatives. For instance:

  • Study on 3-Furan Derivatives :
    • A study highlighted that 3-furan derivatives exhibit selective modulation of α7 nAChRs, leading to reduced anxiety-like behavior in mice pretreated with nicotine . This supports the hypothesis that this compound may exert similar effects due to its structural components.

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide?

The compound can be synthesized via a multi-step procedure involving:

  • Coupling reactions : Use α,β-unsaturated acids (e.g., α-bromoacrylic acid) with amines under EDCI activation in ice-cooled DMF, followed by stirring at room temperature for 12–24 hours .
  • Solvent selection : Optimize polarity using mixtures like ethyl acetate/petroleum ether (3:1) for improved yield and purity .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative TLC to isolate the (E)-isomer, confirmed via Rf values (e.g., 0.58–0.86 in TLC) .
  • Characterization : Validate structure via 1^1H/13^13C NMR (e.g., vinyl proton signals at δ 6.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Identify key functional groups (e.g., furan protons at δ 7.2–7.5 ppm, acrylamide carbonyl at ~165–170 ppm in 13^13C NMR) .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) and rule out impurities .
  • UV-Vis spectroscopy : Monitor conjugation via absorbance maxima (~250–300 nm for acrylamide derivatives) .
  • Melting point analysis : Compare experimental values (e.g., 144–184°C) with literature to assess crystallinity and purity .

Advanced: How can researchers optimize reaction conditions to enhance yield and stereoselectivity?

  • Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions (e.g., isomerization) .
  • Catalyst screening : Test alternatives to EDCI (e.g., HATU, DCC) for improved activation of carboxylic acids .
  • Solvent polarity : Adjust ethyl acetate/petroleum ether ratios to influence crystallization kinetics and (E)/(Z) isomer ratios .
  • Additives : Use molecular sieves or scavengers to remove byproducts (e.g., HBr) in situ .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches?

  • Cross-validate with multiple techniques : Compare NMR data with IR (e.g., acrylamide C=O stretch at ~1650 cm1^{-1}) and HRMS to confirm structural consistency .
  • Batch-specific impurities : Analyze by LC-MS for trace byproducts (e.g., unreacted starting materials) that may skew NMR signals .
  • Computational modeling : Predict NMR shifts using software (e.g., ACD/Labs) to identify discrepancies caused by solvent effects or tautomerism .

Advanced: What strategies mitigate solubility challenges during in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Pro-drug approaches : Synthesize methyl ester or hydroxyl-protected derivatives to enhance hydrophilicity .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers to adjust concentration thresholds .

Advanced: What mechanistic insights guide the study of its biological activity (e.g., anticancer potential)?

  • Reactive oxygen species (ROS) assays : Quantify nitric oxide scavenging activity using Griess reagent to link structure-antioxidant relationships .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) based on furan and acrylamide pharmacophores .
  • SAR studies : Compare derivatives (e.g., halogenated vs. methoxy-substituted) to identify critical functional groups .

Advanced: How can stability issues in long-term storage be addressed?

  • Storage conditions : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the acrylamide group .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations to inhibit radical-mediated degradation .
  • Periodic analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to predict shelf life .

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